molecular formula C16H22O4 B1609994 alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic acid CAS No. 819050-88-9

alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic acid

Cat. No.: B1609994
CAS No.: 819050-88-9
M. Wt: 278.34 g/mol
InChI Key: BZWQVGTVYGEXTE-UHFFFAOYSA-N
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Description

Alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic acid is a useful research compound. Its molecular formula is C16H22O4 and its molecular weight is 278.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

  • Oxygenation Catalyst : A study by Barker and Ren (2008) demonstrates the use of a compound synthesized from alpha,alpha,alpha',alpha'-tetramethyl-1,3-benzenedipropionate as an active catalyst for the oxygenation of organic sulfides, indicating its utility in organic synthesis and potentially in industrial processes requiring selective oxygenation reactions. This catalysis shows excellent chemical selectivity for sulfoxide formation under solvent-free conditions, highlighting its efficiency and environmental benefits Barker & Ren, 2008.

Synthesis of Amino Acid Derivatives

  • Synthesis of Unusual Alpha-Amino Acid Derivatives : Kotha and Brahmachary (2000) explored the synthesis of conformationally constrained cyclic alpha-amino acid derivatives using a phase-transfer catalysis method. This research underscores the compound's role in generating structurally unique amino acid derivatives, which could have implications for the development of novel pharmaceuticals or peptides with specific biological activities Kotha & Brahmachary, 2000.

Photochemistry and Photophysics

  • Photocyclization of Alpha-Amido Alkylaryl Ketones : Griesbeck and Heckroth (2002) investigated the photocyclization of chiral N-acylated alpha-amino p-methylbutyrophenone derivatives. Their work provides insight into the mechanistic implications for the Norrish/Yang reaction, revealing potential applications in photochemical syntheses and the study of photophysical processes Griesbeck & Heckroth, 2002.

Properties

IUPAC Name

3-[3-(2-carboxy-2-methylpropyl)phenyl]-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-15(2,13(17)18)9-11-6-5-7-12(8-11)10-16(3,4)14(19)20/h5-8H,9-10H2,1-4H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWQVGTVYGEXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458599
Record name alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819050-88-9
Record name alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic acid
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alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic acid
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